molecular formula C10H7NO2 B8684134 2-(Hydroxymethyl)benzofuran-5-carbonitrile

2-(Hydroxymethyl)benzofuran-5-carbonitrile

Cat. No. B8684134
M. Wt: 173.17 g/mol
InChI Key: IDDJYKDURZWNGM-UHFFFAOYSA-N
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Patent
US05990142

Procedure details

A solution of 5-bromo-2-benzofuranylmethanol (1.19 g, 5.24 mmol), copper (I) cyanide (0.470 g, 5.25 mmol) and N-methylpyrrolidinone (15 ml) was left under stirring at 200° C. for 3.5 h, then was poured onto a solution of ethylenediamine (6 g) in water (80 ml) and extracted with ethyl acetate (3×75 ml). The organic phase was dried and the solvents were evaporated off under reduced pressure. The resulting crude was purified by chromatography through a silica gel column, eluting with n-hexane:ethyl acetate mixtures of increasing polarity, thereby obtaining 0.671 g of title product as a yellow solid with melting point 113-114° C. (74% yield).
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][OH:11])=[CH:7][C:6]=2[CH:12]=1.[Cu][C:14]#[N:15].CN1CCCC1=O.C(N)CN>O>[OH:11][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([C:14]#[N:15])=[CH:12][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(O2)CO)C1
Name
copper (I) cyanide
Quantity
0.47 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
15 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
under stirring at 200° C. for 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×75 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by chromatography through a silica gel column
WASH
Type
WASH
Details
eluting with n-hexane
TEMPERATURE
Type
TEMPERATURE
Details
ethyl acetate mixtures of increasing polarity

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
OCC=1OC2=C(C1)C=C(C=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.671 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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